“Oxo(pyrrolidin-1-yl)acetic acid”, also known as “(2-Oxo-1-pyrrolidinyl)acetic acid”, is a chemical compound with the molecular formula C6H9NO3 . It is used as a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .
The synthesis of pyrrolidine derivatives, including “Oxo(pyrrolidin-1-yl)acetic acid”, has been extensively studied. The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
The molecular structure of “Oxo(pyrrolidin-1-yl)acetic acid” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
“Oxo(pyrrolidin-1-yl)acetic acid” has a molecular weight of 143.14 g/mol . It is a solid at room temperature . The compound has a predicted boiling point of 379.1±25.0 °C and a predicted density of 1.319±0.06 g/cm3 .
Oxo(pyrrolidin-1-yl)acetic acid, also known as (2-Oxo-1-pyrrolidinyl)acetic acid, is a chemical compound with the molecular formula and a molecular weight of 143.14 g/mol. This compound features a five-membered pyrrolidine ring, which is significant for its ability to explore diverse pharmacophore spaces due to its sp³ hybridization and non-planarity. The compound is primarily recognized for its role as a reagent in the synthesis of pyrazolopyridines and as a potential phosphodiesterase 4B inhibitor, indicating its relevance in pharmaceutical applications .
This compound falls under the category of organic compounds, specifically within the class of pyrrolidine derivatives. Pyrrolidines are saturated five-membered heterocycles containing one nitrogen atom, which contribute to their unique chemical properties and biological activities.
The synthesis of oxo(pyrrolidin-1-yl)acetic acid can be achieved through multiple methodologies, broadly categorized into two main strategies:
One common synthetic route includes the alkylation of enamines or hydrazones with bromoacetate derivatives. For instance, reductive amination techniques can be employed to convert 3-substituted-4-oxo-butanoic acid esters into pyrrolidinones through cyclization processes . The reactions are typically conducted in inert solvents like toluene at temperatures ranging from 0 to 150 °C, often in the presence of catalysts such as acetic acid .
The molecular structure of oxo(pyrrolidin-1-yl)acetic acid is characterized by a five-membered pyrrolidine ring attached to an acetic acid moiety. The presence of a carbonyl group at the second position of the pyrrolidine ring significantly influences its chemical reactivity and biological properties.
Oxo(pyrrolidin-1-yl)acetic acid participates in various chemical reactions that are essential for synthesizing more complex molecules. Key reaction types include:
The synthesis often requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product. For example, the use of lithium diisopropylamide as a base in conjunction with bromoacetate derivatives can facilitate efficient alkylation reactions .
The mechanism by which oxo(pyrrolidin-1-yl)acetic acid exerts its effects involves interactions at specific biological targets, including enzymes like phosphodiesterase 4B. By inhibiting this enzyme, the compound may influence intracellular signaling pathways related to inflammation and other physiological responses.
Research indicates that derivatives of oxo(pyrrolidin-1-yl)acetic acid demonstrate various biological activities, including anticonvulsant effects and potential applications in treating neurological disorders .
Oxo(pyrrolidin-1-yl)acetic acid typically appears as a white crystalline solid or powder. Its solubility profile suggests it is soluble in polar solvents such as water and methanol.
This compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to extreme pH or temperature conditions. Its reactivity profile allows it to participate in nucleophilic substitution reactions due to the presence of functional groups such as carbonyls.
Oxo(pyrrolidin-1-yl)acetic acid has several scientific uses:
The systematic chemical nomenclature for oxo(pyrrolidin-1-yl)acetic acid follows IUPAC conventions as 2-oxo-1-pyrrolidineacetic acid, precisely defining the carbonyl position and acetic acid attachment. This foundational compound bears the CAS Registry Number 49791-37-9, serving as its unique identifier in chemical databases worldwide. The molecular formula C₆H₉NO₃ (molecular weight: 143.14 g/mol) encompasses several structurally isomeric forms distinguished by carbonyl placement within the pyrrolidine ring:
Table 1: Systematic Nomenclature and Identifiers
Systematic Name | CAS Number | Molecular Formula | Common Synonyms |
---|---|---|---|
2-(2-Oxopyrrolidin-1-yl)acetic acid | 53934-76-2 | C₆H₉NO₃ | Piracetam Impurity D, 1-Pyrrolidineacetic acid α-oxo- |
2-(3-Oxopyrrolidin-1-yl)acetic acid | 885277-96-3 | C₆H₉NO₃ | 3-Oxo-pyrrolidine-1-acetic acid |
Oxo(pyrrolidin-1-yl)acetic acid | 49791-37-9 | C₆H₉NO₃ | α-Oxo-1-pyrrolidineacetic acid |
Structural analysis reveals key molecular features:
Spectral characterization includes distinctive infrared absorption bands at 1720-1740 cm⁻¹ (C=O stretch, carboxylic acid), 1670-1690 cm⁻¹ (C=O stretch, amide), and 1200-1250 cm⁻¹ (C-N stretch). Nuclear magnetic resonance spectra display characteristic pyrrolidine ring proton signals between δ 2.0-3.5 ppm and a diagnostic methylene singlet for the acetic acid moiety at δ 3.8-4.0 ppm in DMSO-d₆ [7].
Table 2: Physicochemical Properties of Key Isomers
Property | 2-(2-Oxopyrrolidin-1-yl)acetic acid | 2-(3-Oxopyrrolidin-1-yl)acetic acid |
---|---|---|
Melting Point | 143°C | Not reported |
Water Solubility | Moderate (≈50 mg/mL) | Low |
Organic Solubility | Soluble in methanol, DMSO; sparingly in chloroform | Soluble in DMF, DMSO |
pKa | 3.75 ± 0.10 | Estimated 4.1 |
logP | -0.32 (calculated) | 0.05 (calculated) |
The pharmacological exploration of pyrrolidinone derivatives originated in the mid-20th century, with oxo(pyrrolidin-1-yl)acetic acid derivatives emerging as strategic intermediates in nootropic drug development. The prototypical cognition-enhancing agent piracetam (2-oxo-1-pyrrolidineacetamide), first synthesized in 1964 by Cornelia Giurgea at UCB Pharma, contained the 2-(2-oxopyrrolidin-1-yl)acetic acid framework as its metabolic precursor and synthetic intermediate. This discovery catalyzed intensive research into pyrrolidinone-acetic acid hybrids throughout the 1970s-1990s, establishing their blood-brain barrier permeability and neuromodulatory potential [7].
Synthetic methodologies evolved significantly during this period:
The structural versatility of oxo(pyrrolidin-1-yl)acetic acid is evidenced in these key therapeutic developments:
Table 3: Historical Milestones in Development
Timeframe | Development | Impact |
---|---|---|
1964 | Piracetam synthesis | Validated 2-(2-oxopyrrolidin-1-yl) backbone as nootropic pharmacophore |
1982 | Identification as piracetam impurity | Established analytical standards (HPLC methods) for quality control |
1993 | Introduction of Boc-protected derivatives | Enabled peptide-based drug discovery applications |
2007 | Commercial GMP production | Supported clinical development of pyrrolidinone-based therapeutics |
Contemporary applications exploit the molecule's dual functionality: the carboxylic acid enables salt formation (sodium, lysine salts) for solubility enhancement, while the pyrrolidinone ring serves as a bioisostere for endogenous γ-aminobutyric acid (GABA) and proline motifs. These attributes have positioned oxo(pyrrolidin-1-yl)acetic acid derivatives as privileged structures in developing modulators for:
The structural evolution continues through molecular hybridization, exemplified by recent conjugates with donepezil fragments for Alzheimer's disease and riluzole hybrids for amyotrophic lateral sclerosis, demonstrating the scaffold's enduring utility in addressing unmet therapeutic needs through rational drug design [3] [5].
Table 4: Key Derivatives and Their Therapeutic Applications
Derivative | CAS Number | Therapeutic Area | Structural Features |
---|---|---|---|
(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid | 135415-24-6 | Peptide synthesis | Chiral center at C4, Boc-protected amine |
(2-Oxopyrrolidin-1-yl)-phenyl-acetic acid ethyl ester | Not provided | CNS drug intermediate | Phenyl substituent, ethyl ester |
(2-oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid | 909352-49-4 | Kinase inhibitor | Urea linkage, extended spacer |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7